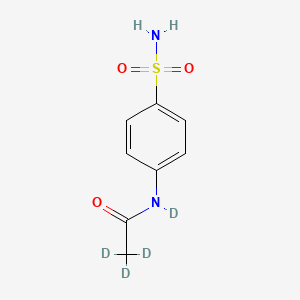
p-Sulfamylacetanilide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Sulfamylacetanilide-d4 is a chemically modified derivative of sulfamylacetanilide, designed for specific scientific applications, including studies on drug metabolism and environmental stability. This derivative is isotopically labeled, indicated by the "d4," referring to the inclusion of four deuterium atoms, which are heavy isotopes of hydrogen. This modification makes it a valuable tool in mass spectrometry and NMR spectroscopy for tracing the compound's presence and transformation in complex biological or environmental matrices.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several steps, including condensation, cyclization, and sometimes palladium-catalyzed reactions to introduce various functional groups or isotopic labels. For example, a related compound was synthesized through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, supported by computational studies like Density Functional Theory (DFT) (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including p-Sulfamylacetanilide-d4, can be determined through X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. These analyses reveal the compound's precise geometry, bonding environment, and electronic structure, essential for understanding its chemical behavior and reactivity (Durgun et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Toxicity Studies
Per- and polyfluoroalkyl substances (PFAS), such as p-Sulfamylacetanilide-d4 derivatives, are important due to their widespread use in various industrial and consumer applications. Studies have focused on understanding their environmental persistence, bioaccumulation, and potential toxicity. For instance, Andersen et al. (2008) discussed the toxicokinetics and modes of action of PFAS, emphasizing their global distribution, environmental persistence, and presence in humans and wildlife (Andersen et al., 2008). Similarly, Domingo and Nadal (2019) reviewed the human exposure to PFAS through drinking water, highlighting the significant contribution of these compounds to human exposure (Domingo & Nadal, 2019).
2. Effects on Aquatic and Wildlife Systems
Research has also been conducted on the impact of PFAS on aquatic systems and wildlife. For example, Wang et al. (2021) explored the presence of PFAS in marine mammals, indicating a risk of reproductive injury due to these substances (Wang et al., 2021). Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides in indoor and outdoor air, highlighting their occurrence and potential human exposure (Shoeib et al., 2005).
3. Ecotoxicology and Risk Assessment
Ankley et al. (2020) discussed the ecological risks of PFAS, summarizing current knowledge and suggesting approaches for future risk assessments, emphasizing the need for more comprehensive monitoring programs (Ankley et al., 2020).
4. Microbial Degradation and Environmental Fate
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, providing insights into environmental fate and effects of these precursors, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-GUEYOVJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Sulfamylacetanilide-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


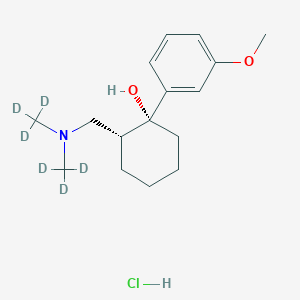
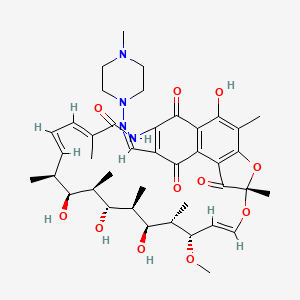
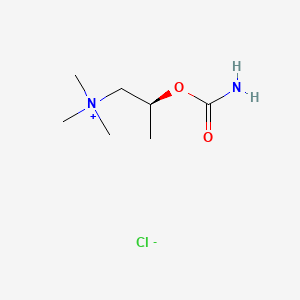
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
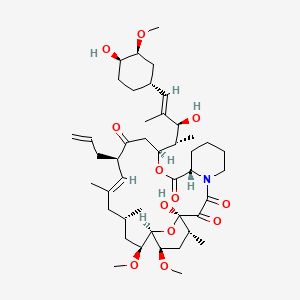
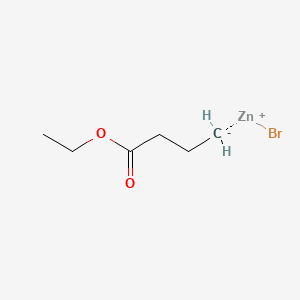
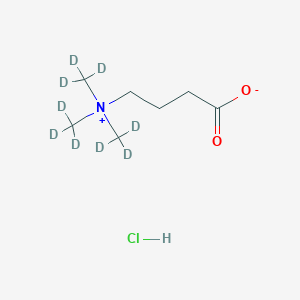
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)